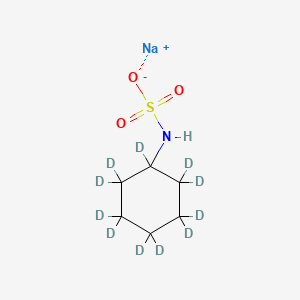

Cyclamic Acid-d11 Sodium Salt

Descripción

Significance of Isotopic Labeling in Scientific Inquiry

Isotopic labeling is a technique that involves the incorporation of isotopes into molecules to trace their journey through chemical reactions or biological systems. studysmarter.co.ukcreative-proteomics.com These isotopes act as markers that can be detected by various analytical methods, allowing researchers to monitor the behavior, metabolism, and distribution of specific substances with high precision. creative-proteomics.commusechem.com The fundamental principle is that replacing an atom with one of its isotopes (which has the same number of protons but a different number of neutrons) does not significantly alter the chemical properties of the molecule, but makes it distinguishable from its non-labeled counterparts. studysmarter.co.ukpearson.com

This method is versatile and has found broad applications in diverse scientific fields. creative-proteomics.comsilantes.com It is crucial for elucidating metabolic pathways, understanding complex reaction mechanisms, and studying molecular interactions. studysmarter.co.uksilantes.com By using stable isotopes like deuterium (B1214612) (²H), carbon-13, or nitrogen-15, researchers can safely conduct long-term studies to track molecular transformations in everything from drug development to environmental science. studysmarter.co.ukmusechem.com This ability to trace molecules provides clear insights into dynamic processes at the molecular level. studysmarter.co.uk

Role of Deuterium in Enhancing Analytical Precision and Mechanistic Understanding

Deuterium (²H or D), the stable, non-radioactive isotope of hydrogen, plays a special role in isotopic labeling due to its unique properties. mxrady.comwikipedia.org Its mass is approximately double that of protium (B1232500) (¹H), the common hydrogen isotope, and this significant mass difference is key to its utility. wikipedia.orgwikipedia.org

Enhancing Analytical Precision: In analytical chemistry, particularly in techniques involving mass spectrometry, deuterated compounds are invaluable as internal standards. clearsynth.comscioninstruments.com An internal standard is a known quantity of a substance added to a sample to aid in the accurate quantification of a target analyte. aptochem.com A deuterated version of the analyte is considered the ideal internal standard because it has nearly identical chemical and physical properties, such as extraction recovery and chromatographic retention time. aptochem.com However, due to its greater mass, it can be easily distinguished from the non-labeled analyte by the mass spectrometer. clearsynth.comaptochem.com This allows it to act as a reliable reference point, correcting for variations that can occur during sample preparation and analysis, thereby significantly improving the accuracy and precision of quantitative measurements. clearsynth.comscioninstruments.comtexilajournal.com

Elucidating Reaction Mechanisms: The mass difference between hydrogen and deuterium also affects the vibrational frequency of chemical bonds. wikipedia.orglibretexts.org A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond. libretexts.orglibretexts.org Consequently, breaking a C-D bond requires more energy and occurs more slowly than breaking a C-H bond. This phenomenon is known as the deuterium kinetic isotope effect (KIE). wikipedia.orglibretexts.orgebsco.com By measuring the change in a reaction's rate when hydrogen is replaced with deuterium, researchers can determine if the breaking of that specific C-H bond is part of the rate-determining step of the reaction. libretexts.orgnih.gov This provides powerful evidence for a proposed reaction mechanism. escholarship.org

Overview of Cyclamic Acid-d11 Sodium Salt as a Specialized Research Tool

This compound is the deuterium-labeled form of Cyclamic Acid Sodium Salt (Sodium Cyclamate). medchemexpress.commedchemexpress.eu In this compound, the eleven hydrogen atoms on the cyclohexyl ring of the cyclamate molecule have been replaced with deuterium atoms. cymitquimica.comlgcstandards.com This extensive labeling makes it an excellent specialized tool for analytical research.

The primary application of this compound is as an internal standard for the quantitative analysis of cyclamate, a non-nutritive sweetener. pharmaffiliates.comresearchgate.net Its use is particularly important in food analysis, where complex sample matrices can interfere with detection and quantification. researchgate.net Because the deuterated standard behaves almost identically to the non-labeled cyclamate during sample extraction and instrumental analysis, it can effectively compensate for any loss of analyte or signal fluctuation, ensuring reliable and accurate results. researchgate.net

Below are the key properties of this compound.

Table 1: Properties of this compound| Property | Value | Source(s) |

|---|---|---|

| Synonyms | Cyclohexylsulfamic Acid-d11 Monosodium Salt, Sodium Cyclamate-d11 | lgcstandards.comusbio.net |

| Molecular Formula | C₆HD₁₁NNaO₃S | pharmaffiliates.comusbio.net |

| Molecular Weight | 212.29 g/mol | pharmaffiliates.comusbio.net |

| Appearance | Neat | cymitquimica.com |

Detailed research findings from a study on the determination of cyclamate in various food products highlight the effectiveness of using this compound as an internal standard in a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of the deuterated standard allowed for minimal sample preparation and corrected for potential matrix interferences. researchgate.net

The validation results from this study are summarized below.

Table 2: Method Validation for Cyclamate Analysis Using this compound Internal Standard| Parameter | Result | Source(s) |

|---|---|---|

| Linear Range | 0.010–1.00 µg/mL | researchgate.net |

| Recovery Range | 72% to 110% | researchgate.net |

| Relative Standard Deviation (RSD) Range | 3% to 15% | researchgate.net |

| Limit of Detection (LOD) | 0.1 ng/mL (in pomegranate juice) - 0.6 ng/mL (in dried fig) | researchgate.net |

| Limit of Quantitation (LOQ) | 0.3 ng/mL (in pomegranate juice) - 1.6 ng/mL (in dried fig) | researchgate.net |

These findings demonstrate that this compound serves as a robust and reliable tool for regulatory and quality control laboratories that need to accurately measure cyclamate levels in a wide variety of food matrices. researchgate.net

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C6H12NNaO3S |

|---|---|

Peso molecular |

212.29 g/mol |

Nombre IUPAC |

sodium;N-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)sulfamate |

InChI |

InChI=1S/C6H13NO3S.Na/c8-11(9,10)7-6-4-2-1-3-5-6;/h6-7H,1-5H2,(H,8,9,10);/q;+1/p-1/i1D2,2D2,3D2,4D2,5D2,6D; |

Clave InChI |

UDIPTWFVPPPURJ-YSKAWFRQSA-M |

SMILES isomérico |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NS(=O)(=O)[O-])([2H])[2H])([2H])[2H])[2H].[Na+] |

SMILES canónico |

C1CCC(CC1)NS(=O)(=O)[O-].[Na+] |

Origen del producto |

United States |

Synthesis and Isotopic Incorporation of Cyclamic Acid D11 Sodium Salt

Methodologies for Deuterium (B1214612) Labeling of Cyclohexylsulfamic Acid Derivatives

The creation of Cyclamic Acid-d11 Sodium Salt involves intricate synthetic pathways designed to achieve a high degree of deuterium incorporation. The stability of the carbon-hydrogen bonds in the cyclohexane (B81311) ring necessitates specific chemical strategies to replace hydrogen with deuterium. xml-journal.net

Hydrogen-Deuterium Exchange Reactions in Synthetic Pathways

Hydrogen-deuterium (H-D) exchange reactions represent a fundamental approach to deuterium labeling. mdpi.com While direct exchange on the final cyclamate molecule is challenging, this method can be effectively applied to precursor molecules. mdpi.com A common starting material is cyclohexanone (B45756), where the hydrogen atoms on the carbons adjacent to the carbonyl group can be exchanged for deuterium. xml-journal.netmdpi.com This exchange is typically facilitated by a base or acid catalyst in the presence of a deuterium source like heavy water (D₂O). xml-journal.net To achieve the extensive deuteration required for a d11-labeled compound, more rigorous methods are often employed. These can include using catalysts such as platinum or palladium to promote the exchange of all hydrogens on a precursor's cyclohexane ring with deuterium gas (D₂). capes.gov.brresearchgate.net

Reductive Amination and Sulfonylation Approaches for Labeled Analogs

A highly effective and widely used route for synthesizing this compound begins with a fully deuterated cyclohexanone (cyclohexanone-d10). xml-journal.net This key intermediate can be prepared through exhaustive H-D exchange of cyclohexanone. xml-journal.net

The synthesis proceeds through two subsequent key steps: reductive amination and sulfonylation. xml-journal.net

Reductive Amination: In this step, cyclohexanone-d10 (B56445) is reacted with an amine source, like ammonia, in the presence of a reducing agent. xml-journal.netd-nb.info This reaction converts the ketone group into an amine, forming cyclohexylamine-d11. xml-journal.net To ensure complete deuteration, a deuterated reducing agent such as sodium borodeuteride (NaBD₄) is often used. xml-journal.net

Sulfonylation: The newly formed cyclohexylamine-d11 is then treated with a sulfonating agent, for instance, a sulfur trioxide pyridine (B92270) complex. xml-journal.netacs.org This introduces the sulfamic acid group, yielding Cyclamic Acid-d11. xml-journal.net The final step involves neutralization with a sodium-containing base, such as sodium hydroxide, to produce the target compound, this compound. xml-journal.netgoogle.com

Table 1: Illustrative Synthetic Pathway for this compound

| Step | Reactant(s) | Key Reagent(s) | Product |

|---|---|---|---|

| 1 | Cyclohexanone | D₂O, Catalyst (e.g., Pt/C) | Cyclohexanone-d10 |

| 2 | Cyclohexanone-d10, Ammonia | Sodium Borodeuteride (NaBD₄) | Cyclohexylamine-d11 |

| 3 | Cyclohexylamine-d11 | Sulfur Trioxide Pyridine Complex | Cyclamic Acid-d11 |

| 4 | Cyclamic Acid-d11 | Sodium Hydroxide (NaOH) | This compound |

Isotopic Abundance and Purity Assessment in Synthesized Batches

Post-synthesis, rigorous analytical procedures are essential to verify the successful incorporation of deuterium and to quantify the isotopic purity of the this compound. xml-journal.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to confirm the structure and isotopic labeling of the synthesized compound. xml-journal.net

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a successfully deuterated sample, the signals corresponding to the protons on the cyclohexyl ring should be virtually absent. xml-journal.netmdpi.com The degree of deuteration can be estimated by comparing the area of any remaining proton signals to that of a known internal standard. researchgate.net

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. nih.gov The presence of signals in the ²H NMR spectrum at the expected chemical shifts provides definitive proof of deuterium incorporation. mdpi.comnih.gov

Mass Spectrometry for Isotopic Purity and Distribution Analysis

Mass spectrometry (MS) is indispensable for determining the isotopic purity and the distribution of different isotopologues (molecules that differ only in their isotopic composition). xml-journal.net High-resolution mass spectrometry provides precise mass-to-charge ratio (m/z) measurements, allowing for the differentiation between the labeled and unlabeled compounds. researchgate.net

The molecular weight of this compound is significantly higher than that of its non-labeled counterpart due to the eleven deuterium atoms. lgcstandards.com Analysis of the mass spectrum allows for the quantification of the desired d11 isotopologue relative to molecules with fewer deuterium atoms (e.g., d10, d9) and the unlabeled (d0) compound. xml-journal.net This detailed analysis provides a clear measure of isotopic enrichment, with reported syntheses achieving over 99 atom% deuterium abundance. xml-journal.net

Table 2: Key Compound Data

| Compound Name | Molecular Formula | Monoisotopic Mass |

|---|---|---|

| This compound | C₆HD₁₁NNaO₃S | 212.1176 |

| Sodium Cyclamate (unlabeled) | C₆H₁₂NNaO₃S | 201.0487 |

Advanced Analytical Methodologies Utilizing Cyclamic Acid D11 Sodium Salt

Role as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. flashcards.worldfda.gov The use of a stable isotopically labeled analog of the analyte, such as Cyclamic Acid-d11 Sodium Salt, is fundamental to this method. unl.eduthermofisher.com

Principles of Isotope Dilution for Enhanced Quantification Accuracy and Precision

The core principle of isotope dilution lies in the addition of a known amount of an isotopically distinct form of the analyte (the internal standard) to the sample at the beginning of the analytical process. flashcards.worldthermofisher.com This "spike" creates a new, altered isotopic ratio within the sample. thermofisher.com Since the labeled and unlabeled compounds behave almost identically during extraction, purification, and instrumental analysis, any sample loss or variation in instrument response affects both forms equally. thermofisher.comnih.gov

By measuring the final isotope ratio using mass spectrometry, the initial concentration of the native analyte can be calculated with high accuracy, as the measurement is based on the ratio of the two forms rather than an absolute signal intensity. flashcards.worldepa.gov This approach effectively corrects for matrix effects and variations in sample preparation and instrument performance, leading to significantly enhanced precision and accuracy compared to other quantification methods. fda.govthermofisher.comnist.gov For reliable results, the labeled standard should have at least three isotopic labels to prevent spectral overlap with naturally occurring isotopes of the analyte. uni-muenchen.de

Application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for analyzing compounds in complex mixtures. fda.govnih.gov In the context of cyclamate analysis, the use of this compound as an internal standard is instrumental in developing robust and reliable LC-MS/MS methods. nih.govnih.gov

This deuterated standard allows for effective correction of matrix-induced ion suppression or enhancement, which are common challenges in the analysis of food and biological samples. unl.edunih.gov A fast and reliable LC-MS/MS method for determining cyclamate in various food matrices has been developed and validated, providing both quantification and qualitative confirmation. nih.gov The use of a cyclamate-d11 internal standard in this method corrects for potential matrix interferences during injection and allows for minimal sample preparation. nih.gov

In one such validated method, researchers were able to achieve a linear range of 0.010–1.00 μg/mL for cyclamate, with limits of detection (LODs) as low as 0.1 ng/mL in pomegranate juice and 0.6 ng/mL in dried fig. nih.gov The limits of quantification (LOQs) were 0.3 ng/mL and 1.6 ng/mL, respectively, demonstrating the high sensitivity of the method. nih.gov The recoveries of cyclamate from seventeen different food products fortified at 250 μg/mL ranged from 72% to 110%, with relative standard deviations (RSDs) between 3% and 15%. nih.gov

Table 1: Performance of an LC-MS/MS Method for Cyclamate Using this compound as an Internal Standard

| Parameter | Result |

|---|---|

| Linear Range | 0.010–1.00 μg/mL |

| LOD (Pomegranate Juice) | 0.1 ng/mL |

| LOD (Dried Fig) | 0.6 ng/mL |

| LOQ (Pomegranate Juice) | 0.3 ng/mL |

| LOQ (Dried Fig) | 1.6 ng/mL |

| Recovery Range | 72%–110% |

| RSD Range | 3%–15% |

Data sourced from a study on the determination of cyclamate in various food matrices. nih.gov

Application in Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Analogs

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and semi-volatile compounds. wikipedia.org For non-volatile compounds like cyclamic acid, derivatization is necessary to increase their volatility for GC analysis. unl.edu The use of stable isotopically labeled analogs as internal standards is also a well-established practice in GC-MS to ensure accurate quantification. nih.govnih.gov

While LC-MS/MS is more commonly used for cyclamate analysis today, GC-MS methods with labeled internal standards can provide high accuracy and precision. unl.edunih.gov The principle remains the same as in LC-MS/MS: the labeled standard co-elutes with the analyte of interest and corrects for variations in derivatization efficiency, injection volume, and ionization. epa.gov The use of labeled standards in GC-MS can help to rule out interferences from potential isotope exchange that can sometimes be an issue with deuterated compounds. researchgate.net

Chromatographic Separation Techniques for Cyclamic Acid and its Analogs

The effective separation of cyclamic acid and its analogs from complex sample matrices is a prerequisite for accurate quantification. Several liquid chromatography techniques are employed for this purpose, with the choice of method depending on the specific properties of the analytes and the sample matrix.

Reversed-Phase Liquid Chromatography (RP-LC) Approaches

Reversed-phase liquid chromatography (RP-LC) is a widely used separation technique where a non-polar stationary phase is used with a polar mobile phase. wikipedia.orgspringernature.com For the analysis of polar compounds like cyclamic acid, which has poor retention on conventional RP columns, ion-pairing agents are often added to the mobile phase. nih.gov This technique, known as ion-pair reversed-phase HPLC, allows for the separation and quantification of cyclamate in food samples. nih.gov

In RP-LC methods for sweetener analysis, a C18 column is commonly used. unl.eduresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netoiv.int The use of this compound as an internal standard in these methods is crucial for accurate quantification, especially when coupled with mass spectrometry detection, as it compensates for any variability in the chromatographic process and detection. unl.edu

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Analyte Separation

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique that is particularly well-suited for the separation of highly polar and hydrophilic compounds that are poorly retained in reversed-phase systems. nih.govresearchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. researchgate.netuio.no

This technique has been successfully applied to the analysis of various polar compounds, including sweeteners. unl.eduresearchgate.net For the analysis of cyclamic acid and its analogs, HILIC offers the advantage of strong retention, leading to better separation from other sample components. uio.no The use of deuterated internal standards, such as this compound, is also beneficial in HILIC-MS methods to compensate for matrix effects and ensure accurate quantification. researchgate.net HILIC is considered advantageous for quantification as the native analyte and the isotopically labeled internal standard co-elute, which can minimize matrix effects during ionization. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Cyclamic Acid |

| This compound |

| Sodium Cyclamate |

| Saccharin-d4 |

| D-Sorbitol-1-13C |

| Cycloheptylamine |

| Tiopronin |

| Sodium Warfarin |

| Sucralose-d6 |

| Acesulfame-d4 potassium salt |

| Saccharin |

| Sucralose |

| Aspartame |

| Salicylic acid |

| Methanol |

| Acetonitrile |

Ion-Pair Chromatography Methodologies

Ion-pair chromatography is a powerful technique within reversed-phase HPLC used to separate and analyze ionic and highly polar compounds, such as cyclamate, which show little or no retention on traditional C8 or C18 columns. itwreagents.com In this methodology, an ion-pairing reagent is added to the mobile phase. itwreagents.comtcichemicals.com This reagent is typically a large ionic molecule with a hydrophobic tail, which interacts with the charged analyte.

For the analysis of the cyclamate anion, a positively charged (cationic) ion-pairing agent, such as a tetra-alkyl ammonium (B1175870) salt, is used. pharmagrowthhub.com The agent forms a neutral ion-pair with the negatively charged cyclamate ion in the mobile phase. tcichemicals.compharmagrowthhub.com This newly formed neutral complex has increased hydrophobicity, allowing it to interact with and be retained by the non-polar stationary phase of the reversed-phase column. itwreagents.com

In such methods, this compound is the quintessential internal standard. It forms an ion-pair with the reagent in the same manner as the unlabeled cyclamate. By adding a known amount of the d11-labeled standard to the sample at the beginning of the workflow, it experiences the same partitioning behavior between the mobile and stationary phases. A sensitive method for determining cyclamate in foods has been developed using ion-pair high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (IPC-ESI-MS). researchgate.net In that study, the separation was achieved on a C8 column with a mobile phase containing 5 mM tris(hydroxymethyl)aminomethane aqueous solution. researchgate.net The use of an internal standard like this compound is crucial to correct for any variability in the ion-pairing and chromatographic process, ensuring accurate quantification. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) in Analytical Research

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated and automated form of planar chromatography that offers high resolution, sensitivity, and throughput for the analysis of complex mixtures. researchgate.netslideshare.net It is a powerful tool for the qualitative and quantitative analysis of various compounds, including food additives. slideshare.netcreative-proteomics.com The HPTLC process involves the application of samples as narrow bands onto a high-performance plate, development of the chromatogram in a controlled chamber, and densitometric scanning for quantification. researchgate.net

For the analysis of cyclamate, HPTLC provides a viable alternative to HPLC. In this context, this compound serves as an excellent internal standard. Both the sample extract and a precise amount of the deuterated standard are applied to the HPTLC plate. During the development phase, both compounds migrate on the plate, and any variations in the mobile phase composition, temperature, or plate activity will affect both the analyte and the standard similarly. After development, the plate is scanned, and the ratio of the peak area of the cyclamate to the peak area of the this compound is used for quantification. This approach effectively compensates for potential errors during sample application and chromatographic development, enhancing the accuracy and reliability of the results. researchgate.net While specific HPTLC methods detailing the use of this compound are not prevalent in the reviewed literature, the principles of HPTLC make it an ideal application for such an internal standard. semanticscholar.orgsigmaaldrich.com

Spectroscopic Detection and Quantification Methods in Analytical Research

Spectroscopic methods are fundamental to the detection and quantification of analytes following chromatographic separation. For cyclamate, which lacks a strong native chromophore or fluorophore, direct detection can be challenging, often necessitating derivatization or specialized detection techniques. In all these approaches, this compound is invaluable for ensuring analytical accuracy.

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Derivatization Schemes

Cyclamate exhibits very low absorbance in the ultraviolet-visible (UV-Vis) range, making its direct detection by HPLC with a UV-Vis detector insensitive and impractical. mdpi.comakjournals.comresearchgate.net To overcome this limitation, a pre-column or post-column derivatization step is required to attach a UV-absorbing moiety to the cyclamate molecule. mdpi.com

A common strategy involves the oxidation of cyclamate to its corresponding amine, cyclohexylamine (B46788). akjournals.comresearchgate.net This amine can then be reacted with a derivatizing agent to produce a strongly UV-absorbing product. For instance, methods have been developed using trinitrobenzenesulfonic acid, which reacts with the cyclohexylamine to form a colored derivative suitable for HPLC-UV analysis. researchgate.netedu.krd Another approach involves converting cyclamate into N,N-dichloro-cyclohexylamine by reacting it with sodium hypochlorite; this derivative can then be detected at 314 nm. mdpi.com

In these derivatization schemes, this compound is an essential internal standard. It undergoes the same two-step reaction—oxidation followed by derivatization—as the non-labeled analyte. By comparing the signal of the derivatized analyte to that of the derivatized internal standard, any inconsistencies or incomplete reactions during the derivatization process, as well as variations in injection volume, can be effectively normalized, leading to highly accurate quantification. nih.gov

Table 1: Common Derivatization Reagents for UV-Vis Detection of Cyclamate

| Derivatization Reagent | Resulting Compound | Detection Wavelength (if specified) |

|---|---|---|

| Trinitrobenzenesulfonic acid | Trinitrobenzylsulfonate derivative | Not specified researchgate.net |

| Sodium Hypochlorite | N,N-dichlorocyclohexylamine | 314 nm mdpi.com |

Advanced Mass Spectrometric Detection Modes (e.g., Multiple Reaction Monitoring - MRM)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of cyclamate. The most powerful detection mode for this purpose is Multiple Reaction Monitoring (MRM). fda.gov.twnih.gov MRM provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte. nih.gov

In this technique, the precursor ion of cyclamate, typically the [M-H]⁻ ion at a mass-to-charge ratio (m/z) of 178, is selected in the first quadrupole of the mass spectrometer. It is then fragmented in a collision cell, and a specific, stable product ion (e.g., the sulfamate (B1201201) fragment at m/z 79.7 or 80) is selected in the third quadrupole and detected. researchgate.netnih.gov

This compound is the ideal internal standard for LC-MS/MS with MRM. nih.gov It co-elutes with the unlabeled cyclamate but is easily distinguished by the mass spectrometer due to its higher mass. The MRM transition for the deuterated standard is shifted by 11 mass units. This allows for simultaneous monitoring of both the analyte and the internal standard in the same analytical run. The use of the d11-labeled standard corrects for any matrix-induced ion suppression or enhancement and variations in instrument response, leading to highly reliable and accurate results. nih.gov The method can be used for both quantitative determination and qualitative confirmation. nih.gov

Table 2: Representative MRM Transitions for Cyclamate and its d11-Labeled Internal Standard

| Compound Name | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) (Quantification) | Product Ion (m/z) (Confirmation) |

|---|---|---|---|

| Cyclamic Acid | 178 | 79.7 | Not specified |

Note: Specific product ions and collision energies may vary depending on the instrument and method used. fda.gov.tw

Electrospray Ionization (ESI) for Ion Generation

Electrospray Ionization (ESI) is a soft ionization technique that is essential for the analysis of polar and thermally labile compounds like cyclamate by mass spectrometry. researchgate.netacs.org It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, preserving the molecular integrity of the analyte. tandfonline.comnih.gov

For cyclamate analysis, ESI is typically operated in the negative ion mode. nih.govacs.org This is because the acidic sulfamic acid group readily deprotonates to form the [M-H]⁻ quasimolecular ion, which for cyclamate corresponds to an m/z of 178. researchgate.netacs.org This ion is then used as the precursor ion in MS/MS analysis, such as in MRM mode. nih.gov

The ESI process can be susceptible to matrix effects, where other co-eluting compounds from the sample matrix can either suppress or enhance the ionization of the target analyte, leading to inaccurate results. nih.gov The use of this compound as an internal standard is critical to mitigate this issue. Since the deuterated standard has virtually identical ionization efficiency and chromatographic retention time to the analyte, it is affected by matrix effects in the same way. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, these matrix effects are effectively cancelled out, ensuring robust and accurate quantification across a variety of complex sample matrices like beverages, dried fruits, and candies. nih.govresearchgate.net

Indirect Spectrophotometry and Fluorescence Detection in Chromatographic Systems

In addition to UV-Vis with derivatization, other spectroscopic methods have been developed to address the challenge of detecting cyclamate.

Fluorescence Detection: Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV-Vis absorption. akjournals.com Like UV-Vis, this method requires derivatization because cyclamate is not natively fluorescent. The process typically involves converting cyclamate to cyclohexylamine, which is then reacted with a fluorogenic reagent. akjournals.comnih.gov Reagents such as o-phthalaldehyde (B127526) (OPA) nih.gov and 4-fluoro-7-nitrobenzofuran (B3040153) (NBD-F) nih.gov are used to create highly fluorescent derivatives that can be detected at very low concentrations. For example, derivatization with NBD-F allows for fluorescence detection with excitation at 485 nm and emission at 530 nm. nih.gov A method using post-column derivatization with 1,6-diphenyl-1,3,5-hexatriene (B155585) has also been reported for the simultaneous analysis of multiple sweeteners, including cyclamate. pickeringlabs.com The utilization of this compound as an internal standard is crucial in this application to account for any variability in the derivatization reaction efficiency and instrumental response, thereby ensuring the accuracy of the sensitive fluorescence measurement. nih.gov

Method Development and Validation Parameters for Research Applications

The development and validation of analytical methods using this compound as an internal standard involve a rigorous assessment of several key parameters. These parameters ensure that the method is not only accurate and precise but also sensitive and specific for its intended research application. The use of a deuterated internal standard like this compound is particularly advantageous as it closely mimics the chemical behavior of the analyte (cyclamate) during sample preparation and analysis, thereby compensating for variations and matrix effects. clearsynth.coma-2-s.com

Assessment of Linearity and Calibration Curve Performance

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. In methods utilizing this compound, this is assessed by constructing a calibration curve. A series of standard solutions containing known concentrations of cyclamate and a constant concentration of the internal standard are analyzed. The response ratio (analyte peak area / internal standard peak area) is then plotted against the analyte concentration.

For instance, a study developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for cyclamate in various food matrices reported a linear range spanning from 0.010 to 1.00 μg/mL. researchgate.net Another study for the simultaneous quantification of several artificial sweeteners, including cyclamate, in human matrices demonstrated linearity in the concentration range of 1–50 ng/ml with a correlation coefficient (R²) greater than 0.98. nih.gov Similarly, a method for determining cyclamate in food flavors and fragrances showed a good linear relationship between 2.5 and 250 mg/L with a correlation coefficient of 0.9992. spkx.net.cn An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for sugars and sweeteners in human urine established calibration curves ranging from 1.8 to 1,026 ng/mL for sweeteners. wur.nl

Table 1: Examples of Linearity in Analytical Methods for Cyclamate

| Matrix | Analytical Method | Linear Range | Correlation Coefficient (R²) | Source |

|---|---|---|---|---|

| Food Matrices | LC-MS/MS | 0.010–1.00 μg/mL | Not Specified | researchgate.net |

| Human Matrices (plasma, etc.) | LC-MS/MS | 1–50 ng/mL | >0.98 | nih.gov |

| Food Flavors and Fragrances | HPLC-DAD | 2.5–250 mg/L | 0.9992 | spkx.net.cn |

| Human Urine | UPLC-MS/MS | 1.8–1,026 ng/mL | Not Specified | wur.nl |

Determination of Limits of Detection (LOD) and Quantification (LOQ) for Research Sensitivity

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. sepscience.com

In a study using LC-MS/MS for cyclamate in food, the LODs were found to be 0.1 and 0.6 ng/mL in pomegranate juice and dried fig, respectively. The corresponding LOQs were 0.3 and 1.6 ng/mL. researchgate.netnih.gov Another method for determining cyclamate in tabletop sweeteners established analytical LOD and LOQ values, which were confirmed by analyzing fortified samples at these concentrations. core.ac.uk An HPLC method for cyclohexylamine, a metabolite of cyclamate, reported an LOD of 0.5 mg/kg and an LOQ of 2.0 mg/kg. plos.org For the analysis of artificial sweeteners in wastewater, instrumental LODs ranged from 0.24 to 4.4 μg/L. researchgate.net

Table 2: LOD and LOQ Values for Cyclamate in Various Matrices

| Matrix | Analyte | LOD | LOQ | Source |

|---|---|---|---|---|

| Pomegranate Juice | Cyclamate | 0.1 ng/mL | 0.3 ng/mL | researchgate.netnih.gov |

| Dried Fig | Cyclamate | 0.6 ng/mL | 1.6 ng/mL | researchgate.netnih.gov |

| Food (general) | Cyclohexylamine | 0.5 mg/kg | 2.0 mg/kg | plos.org |

| Wastewater | Cyclamate | Not specified | Not specified | researchgate.net |

Evaluation of Precision (Repeatability and Intermediate Precision)

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). pmda.go.jp Repeatability assesses precision under the same operating conditions over a short interval, while intermediate precision assesses variations within the same laboratory, such as on different days or with different analysts. pmda.go.jp

A study on cyclamate in tabletop sweeteners reported repeatability (RSDr) of ≤ 3% and intermediate precision (RSDR) of ≤ 3.3%. core.ac.uknih.gov In another study validating a method for cyclamate in various food products, the relative standard deviations (RSDs) ranged from 3 to 15%. researchgate.netresearchgate.net An LC-MS/MS method for artificial sweeteners in human matrices demonstrated inter-assay precisions of ≤10% for cyclamate. nih.gov

Table 3: Precision Data for Cyclamate Analysis

| Matrix | Precision Type | Value (RSD) | Source |

|---|---|---|---|

| Tabletop Sweeteners | Repeatability (RSDr) | ≤ 3% | core.ac.uknih.gov |

| Tabletop Sweeteners | Intermediate Precision (RSDR) | ≤ 3.3% | core.ac.uknih.gov |

| Food Products | Overall Precision (RSD) | 3% - 15% | researchgate.netresearchgate.net |

| Human Plasma | Inter-assay Precision (CV) | ≤ 10% | nih.gov |

Assessment of Accuracy and Recovery Rates in Diverse Research Matrices

Accuracy is the closeness of the analytical result to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a blank matrix and then analyzed. The percentage of the added analyte that is detected (the recovery rate) is a measure of the method's accuracy.

In the analysis of cyclamate in tabletop sweeteners, recovery rates were found to be between 92% and 108%. core.ac.uknih.gov A study on seventeen different commercially available food products fortified with cyclamate at 250 μg/mL reported recoveries ranging from 72% to 110%. researchgate.netresearchgate.net An LC-MS/MS method for sweeteners in human matrices showed accuracies within ±15%. nih.gov A method for determining sodium cyclamate in food flavors and fragrances had average recoveries in the range of 94.22% to 97.19%. spkx.net.cn

Table 4: Accuracy and Recovery Rates for Cyclamate Analysis

| Matrix | Recovery Rate / Accuracy | Source |

|---|---|---|

| Tabletop Sweeteners | 92% - 108% | core.ac.uknih.gov |

| Various Food Products | 72% - 110% | researchgate.netresearchgate.net |

| Human Matrices | Within ±15% | nih.gov |

| Food Flavors and Fragrances | 94.22% - 97.19% | spkx.net.cn |

Stability Studies of Analytical Reference Standards under Various Conditions

Stability studies are essential to ensure that the analytical reference standard, in this case, this compound, and the analyte itself remain stable throughout the analytical process. This includes stability under various storage conditions (e.g., temperature, light) and in prepared solutions.

For instance, a study on cyclamate in tabletop sweeteners found that solutions stored at 4°C or at room temperature for 48 hours showed a maximum deviation of about 3.3%. core.ac.uk An investigation into the stability of sodium cyclamate during deep-frying indicated that it remained stable at frying temperatures between 160–185°C for 5–25 minutes and at 185–200°C for 5–8 minutes. plos.org A comprehensive LC-MS/MS method validation for artificial sweeteners in human matrices also included examinations of stability, which satisfied the validation criteria. nih.gov

Evaluation of Matrix Effects and Strategies for Mitigation

Matrix effects occur when components of the sample matrix other than the analyte interfere with the measurement of the analyte, leading to either suppression or enhancement of the analytical signal. The use of a deuterated internal standard like this compound is a primary strategy to mitigate these effects. clearsynth.coma-2-s.com Because the internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction of the analyte signal.

The use of this compound corrects for potential matrix interferences during sample injection and allows for minimal sample preparation. researchgate.netresearchgate.netresearchgate.net In complex matrices such as food and biological samples, this is crucial for obtaining reliable quantitative data. clearsynth.com For instance, in the analysis of sweeteners in wastewater and water samples, isotope-labeled internal standards were used to compensate for matrix effects and facilitate accurate quantification. researchgate.netlabmate-online.com

Application of Cyclamic Acid D11 Sodium Salt in Specific Research Domains

Studies on Metabolic Pathways Using Isotopic Tracers in Non-Human In Vitro/In Vivo Systems

The use of stable isotope-labeled compounds like Cyclamic Acid-d11 Sodium Salt is fundamental in elucidating the metabolic fate of xenobiotics. The deuterium (B1214612) atoms act as a heavy tag, allowing researchers to distinguish the administered compound and its metabolites from endogenous substances.

The primary metabolic transformation of cyclamate is its conversion to cyclohexylamine (B46788). nih.gov This process is not carried out by mammalian enzymes but is a result of biotransformation by gut microflora. who.intnih.govnih.gov Studies using isotopically labeled cyclamate in non-human systems have been instrumental in understanding this conversion.

When this compound is introduced into in vitro anaerobic culture systems containing fecal microorganisms or in vivo animal models, the resulting cyclohexylamine will also be deuterium-labeled. This allows for unambiguous identification and quantification of the metabolite using mass spectrometry. Research has shown that the ability to metabolize cyclamate varies significantly among species and even between individuals. who.intresearchgate.net

In vitro studies with fecal cultures from rats have demonstrated that the conversion to cyclohexylamine can be induced and enhanced by the continued presence of cyclamate in the culture medium. nih.gov The organisms responsible for this transformation appear to differ by host; clostridia have been implicated in rats, while enterobacteria are involved in rabbits. nih.gov In some animal models, further metabolism of cyclohexylamine to compounds like cyclohexanol and trans-cyclohexane-1,2-diol has been identified. who.intnih.gov The use of a labeled tracer like this compound is essential for confirming these downstream metabolic pathways.

| Biological System | Key Research Finding | Reference |

|---|---|---|

| Rat (In Vivo/In Vitro) | Gut flora (e.g., Clostridia) convert cyclamate to cyclohexylamine. Continued exposure can increase the number of converting organisms. | nih.govumk.pl |

| Rabbit (In Vitro) | Enterobacteria in gut flora are capable of converting cyclamate. About 30% of the metabolite may be further processed. | who.intnih.govnih.gov |

| Rhesus Monkey (In Vivo) | Conversion is highly variable; most monkeys do not convert cyclamate, but in those that do, metabolites include cyclohexylamine, cyclohexanone (B45756), and cyclohexanol. | who.intnih.govcanada.ca |

| Anaerobic Culture System | Maximum molar conversion of cyclamate to cyclohexylamine (2-3%) was achieved in approximately eight weeks in an in vitro system. | umk.pl |

The substitution of hydrogen with deuterium in this compound can induce a kinetic isotope effect (KIE). A KIE occurs when the rate of a chemical reaction is altered due to the presence of a heavier isotope at a bond-breaking position. The C-D bond is stronger than the C-H bond, and its cleavage typically requires more energy, thus slowing the reaction rate. nih.gov

In the context of cyclamate metabolism, the conversion to cyclohexylamine involves the cleavage of the N-S bond (desulfonation) rather than a C-H/C-D bond, so a primary KIE is not expected for this specific step. However, if any subsequent metabolic steps involving the cyclohexyl ring of the resulting cyclohexylamine require C-H bond cleavage, a significant KIE could be observed.

Modeling studies in metabolic flux analysis have shown that neglecting KIEs can lead to errors in data interpretation that are comparable in magnitude to measurement errors. nih.gov Therefore, when using this compound to study downstream metabolism of the cyclohexyl ring, researchers must consider the potential for KIEs to influence the rates of formation of subsequent metabolites. This consideration is crucial for accurately modeling the kinetics of the biochemical transformations and for the rigorous assessment of metabolic flux. nih.gov

Environmental Fate and Degradation Studies of Cyclamate Using Labeled Analogs

Isotopically labeled standards are indispensable for environmental science, where they are used to trace the pathways and measure the persistence of contaminants in various matrices.

Artificial sweeteners are considered environmental contaminants as they enter aquatic systems through wastewater effluents. preprints.orgcabidigitallibrary.org Unlike highly persistent sweeteners such as acesulfame and sucralose, cyclamate is known to be more easily degradable. researchgate.netnih.gov This characteristic has led to its use as an indicator of recent or untreated wastewater contamination in aquatic environments. researchgate.net

The use of this compound in controlled environmental studies allows scientists to precisely trace its movement and degradation. By "spiking" water or sediment samples with the labeled compound, researchers can monitor its disappearance over time and identify its transformation products via mass spectrometry, without interference from pre-existing, unlabeled cyclamate. This approach is critical for building accurate models of its environmental fate and understanding its behavior in different aquatic systems, from wastewater treatment plants (WWTPs) to rivers and groundwater. researchgate.net

| Sweetener | Environmental Persistence | Use as a Tracer | Reference |

|---|---|---|---|

| Cyclamate | Low (more easily degraded) | Indicator of fresh/untreated wastewater | researchgate.netnih.gov |

| Saccharin | Low (more easily degraded) | Indicator of fresh/untreated wastewater | researchgate.net |

| Acesulfame | High (persistent) | Indicator of older/treated wastewater pollution | researchgate.netresearchgate.net |

| Sucralose | High (persistent) | Indicator of older/treated wastewater pollution | researchgate.netresearchgate.net |

Accurately quantifying the concentration of cyclamate in complex environmental matrices like wastewater or river water is an analytical challenge. Isotope dilution analysis, using this compound as an internal standard, is the gold standard for this purpose.

In this method, a known amount of the labeled standard is added to the environmental sample at the beginning of the analytical procedure. The labeled standard behaves identically to the unlabeled target compound throughout extraction and analysis. By measuring the ratio of the unlabeled cyclamate to the labeled this compound in the final analysis (typically by LC-MS or GC-MS), the initial concentration of cyclamate in the sample can be calculated with high accuracy and precision. This technique corrects for any loss of analyte during sample preparation, ensuring the stability and traceability of the analytical results.

Impurity Profiling and Quality Control in Analytical Reference Standard Production

In the pharmaceutical and food industries, the purity of reference standards is paramount. This compound plays a key role in the quality control of non-labeled sodium cyclamate production.

During the synthesis of sodium cyclamate, several process-related impurities or degradation products can arise. synzeal.com this compound is used as an internal standard in validated analytical methods, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify these impurities with a high degree of confidence. nih.gov For example, it can be used to accurately measure levels of key impurities like cyclohexylamine or dicyclohexylamine in the final product. tlcstandards.com By ensuring the purity of the analytical reference standard, manufacturers can guarantee the quality and consistency of their products.

| Compound Name | Role in Quality Control | Reference |

|---|---|---|

| Cyclohexylamine | A primary metabolite and potential process impurity in cyclamate synthesis. | synzeal.comtlcstandards.com |

| Dicyclohexylamine | A potential impurity in cyclamate reference standards. | tlcstandards.com |

| N,N-dichlorocyclohexylamine | A derivatized product of cyclamate used for quantification via HPLC-UV methods. | nih.gov |

Assessment of Related Substances and Degradation Products of the Labeled Compound

The chemical stability and purity of cyclamate are of significant interest, particularly in the food and pharmaceutical industries. Analytical methods are required to detect and quantify related substances, which may include precursors from its synthesis or products from its degradation. One of the primary degradation products of cyclamate is cyclohexylamine, which is formed by the microbial fermentation of unabsorbed cyclamate in the lower gut. europa.eu

This compound is instrumental in methods developed to quantify cyclamate and its byproducts in various matrices. In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the labeled salt is added to a sample at a known concentration. nih.govresearchgate.net It behaves chemically almost identically to the non-labeled cyclamate throughout sample preparation and analysis. By comparing the mass spectrometer's response for the labeled standard to the non-labeled analyte, analysts can accurately determine the concentration of cyclamate and its related substances, correcting for any loss that may occur during the analytical process. nih.govresearchgate.net

This isotope dilution method enhances the reliability of detecting trace levels of impurities. For instance, methods have been developed for the determination of cyclamate that involve its oxidation to cyclohexylamine, followed by derivatization and analysis. researchgate.netnih.gov The use of a deuterated internal standard in such procedures is crucial for validating the method's accuracy and precision. nih.govresearchgate.net

Table 1: Potential Related Substances and Degradation Products of Cyclamate

| Compound Name | Chemical Formula | Relationship to Cyclamate | Analytical Importance |

| Cyclohexylamine | C₆H₁₃N | Primary metabolite and degradation product europa.eu | Key analyte in safety and metabolism studies |

| Sulfamic Acid | H₃NO₃S | Potential synthesis precursor | Indicator of manufacturing process purity |

| N,N-dichlorocyclohexylamine | C₆H₁₁Cl₂N | Derivatization product for analysis nih.gov | Used to enhance chromatographic detection |

Development of Purity Assessment Methods for Deuterated Standards

The reliability of any quantitative analysis heavily depends on the purity of the analytical standards used. For deuterated compounds like this compound, assessing isotopic and chemical purity is a critical step before its use as an internal standard. nih.govresearchgate.net The isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms, and it is a vital parameter for accurate quantification. nih.gov

High-resolution mass spectrometry (HRMS) is a primary technique for characterizing the isotopic purity of deuterium-labeled compounds. nih.govresearchgate.net This method can distinguish between molecules with very small mass differences, allowing for the determination of the relative abundance of different isotopologs (molecules that differ only in their isotopic composition). nih.gov By analyzing the mass spectrum, scientists can confirm the degree of deuteration and identify the presence of any non-labeled or partially labeled species. researchgate.net

Table 2: Analytical Techniques for Purity Assessment of Deuterated Standards

| Analytical Technique | Principle of Operation | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with very high accuracy. nih.govresearchgate.net | Determines isotopic purity, distribution of isotopologs, and confirms molecular formula. nih.gov |

| Liquid Chromatography (LC) | Separates components of a mixture based on their interactions with a stationary phase. nih.gov | Assesses chemical purity by separating the main compound from impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Confirms the chemical structure and can be used for quantitative analysis (qNMR) to determine purity against a certified reference material. |

| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. dtic.mil | Determines the mole percent purity of highly pure crystalline substances. dtic.mil |

The development of these purity assessment methods is crucial for the validation and certification of deuterated standards. The use of well-characterized, high-purity this compound ensures the accuracy and reliability of analytical tests that monitor cyclamate levels in various products. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation of Cyclamic Acid D11 Sodium Salt

Vibrational Spectroscopy for Structural Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a detailed fingerprint of the molecular structure by probing the vibrational modes of its constituent bonds.

FTIR spectroscopy is instrumental in identifying the functional groups within the Cyclamic Acid-d11 Sodium Salt molecule. The spectrum is characterized by the presence of sulfamate (B1201201) group vibrations and the distinctive absorptions related to the deuterated cyclohexyl ring. In a study analyzing a complex of chlorhexidine (B1668724) and cyclamate, key vibrational bands for the cyclamate ion were identified. usf.edu For the deuterated analogue, the most significant difference arises from the substitution of hydrogen with deuterium (B1214612) on the cyclohexane (B81311) ring.

The C-H stretching vibrations, typically observed in the 2850-3000 cm⁻¹ range for a standard cyclohexyl group, are replaced by C-D stretching vibrations. researchgate.net Due to the heavier mass of deuterium, these C-D stretches are expected to appear at significantly lower frequencies, approximately in the 2100-2250 cm⁻¹ region. Similarly, C-D bending and scissoring modes will be shifted to lower wavenumbers compared to their C-H counterparts. researchgate.net The prominent vibrations of the sulfamate group (SO₃⁻ and N-H) remain largely unaffected. Asymmetric and symmetric stretching of the S-O bonds typically appear as strong bands in the 1200-1350 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. usf.edu

A comparative table of expected key FTIR vibrational modes for both standard and deuterated sodium cyclamate is presented below.

| Vibrational Mode | Sodium Cyclamate (cm⁻¹) | This compound (Expected, cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | ~3300 | ~3300 | Medium |

| C-H Stretch (Cyclohexyl) | 2850-2950 | - | Strong |

| C-D Stretch (Cyclohexyl-d11) | - | ~2100-2250 | Strong |

| SO₃⁻ Asymmetric Stretch | ~1260 | ~1260 | Strong |

| SO₃⁻ Symmetric Stretch | ~1040 | ~1040 | Strong |

| C-H Bending/Scissoring | ~1450 | - | Medium |

| C-D Bending/Scissoring | - | ~960-1080 | Medium |

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations, making it particularly useful for analyzing the C-C backbone of the cyclohexyl ring. Studies on aqueous solutions of sodium cyclamate have utilized Raman spectroscopy to investigate its structure and behavior in solution, where it can exist in equilibrium with zwitterionic and neutral forms of cyclamic acid. researchgate.net

For this compound, the Raman spectrum would serve as a unique molecular fingerprint. The C-D vibrations, while weaker in intensity than C-H vibrations in Raman, would be clearly identifiable and distinct from the non-deuterated form. The symmetric "breathing" mode of the cyclohexane ring, a strong band in the Raman spectrum, would be expected to shift to a lower frequency upon deuteration. Analysis of the sulfamate group vibrations in the Raman spectrum provides corroborating evidence of the ionic state of the molecule in different environments. The technique is valuable for studying phenomena such as dimerization in aqueous solutions, which is evidenced by the appearance of characteristic bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this compound, confirming the precise location of deuterium atoms and providing insights into the molecule's three-dimensional structure.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is significantly simplified compared to its non-deuterated counterpart. The complex multiplets arising from the eleven cyclohexyl protons in standard cyclamate, typically found between 1.0 and 3.2 ppm, are absent. researchgate.netnih.gov The spectrum is expected to be dominated by a single signal corresponding to the N-H proton of the sulfamate group. The chemical shift of this proton can be sensitive to the solvent and concentration. Any residual, non-deuterated sites on the cyclohexane ring would appear as very low-intensity signals.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides direct evidence of the carbon skeleton. For non-deuterated cyclamic acid, signals for the cyclohexane carbons are observed at approximately 24.1, 24.7, 29.8, and 55.1 ppm (for C1). nih.gov In the d11 analogue, these signals will exhibit two key features of deuterium substitution:

Upfield Isotope Shift: The resonance of each deuterated carbon will shift slightly upfield (to a lower ppm value) compared to the protonated carbon.

C-D Coupling: Due to the spin (I=1) of deuterium, the carbon signals will be split into multiplets according to the number of attached deuterium atoms (e.g., a 1:1:1 triplet for a -CD- group and a 1:2:3:2:1 quintet for a -CD₂- group). This fine structure provides unambiguous confirmation of the deuteration pattern.

Deuterium (²H) NMR: ²H NMR spectroscopy directly observes the deuterium nuclei. For this compound, the spectrum would show distinct signals for the axial and equatorial deuterons on the cyclohexane ring, confirming the success and location of the isotopic labeling. Studies on cyclohexane-d12 (B167423) have shown that at low temperatures, separate signals for axial and equatorial deuterons can be resolved. aip.orgscientificlabs.com The chemical shifts in ²H NMR are identical to those in ¹H NMR, so the signals would appear in the 1.0-3.2 ppm range.

| Nucleus | Observed Spectrum Characteristics for this compound | Reference (Non-deuterated) Chemical Shifts (ppm) nih.gov |

|---|---|---|

| ¹H | Single peak for N-H proton; absence of signals from 1.0-3.2 ppm. | 1.0-2.2 (10H, CH₂), 3.15-3.20 (1H, CH-N) |

| ¹³C | Four signals for cyclohexyl carbons, shifted upfield and split by C-D coupling. | 24.1, 24.7, 29.8 (C2/C3/C4), 55.1 (C1) |

| ²H | Multiple signals between ~1.0-3.2 ppm corresponding to axial and equatorial deuterons. | N/A |

While standard 1D NMR confirms connectivity, advanced 2D techniques are required to probe the three-dimensional structure and dynamics. Although specific studies on this compound are not prevalent, the application of these techniques can be inferred.

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to determine spatial proximities between nuclei. nih.gov In the d11 compound, a NOESY experiment could reveal through-space interactions between the remaining N-H proton and any nearby deuterons on the cyclohexane ring, helping to define the preferred conformation of the N-S bond relative to the ring.

Furthermore, Residual Dipolar Couplings (RDCs) could be employed to gain long-range structural information. By dissolving the molecule in a liquid crystal medium, partial alignment is induced, and RDCs can be measured to provide information on the orientation of bond vectors relative to the alignment axis, offering powerful constraints for determining the average conformation of the flexible cyclohexane ring (e.g., confirming a chair conformation).

Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a cornerstone for the analysis of this compound, confirming its molecular weight and revealing its fragmentation pattern, which is crucial for its use as an internal standard in quantitative analyses. nih.govunl.edu Typically analyzed by LC-MS/MS with electrospray ionization (ESI) in negative mode, the molecule readily forms the [M-Na]⁻ anion. au.dk

The mass of the deprotonated molecular ion for this compound is expected at a mass-to-charge ratio (m/z) of 189.3, which is 11 mass units higher than the non-deuterated cyclamate anion (m/z 178.3). This mass shift is a direct confirmation of the incorporation of eleven deuterium atoms.

Under collision-induced dissociation (CID) in a tandem mass spectrometer, the cyclamate anion fragments in a characteristic manner. The primary fragmentation pathway involves the cleavage of the C-N bond, resulting in the loss of the cyclohexyl (or deuterated cyclohexyl) radical and formation of the sulfamate fragment ion (SO₃NH⁻). For non-deuterated cyclamate, a key product ion is observed at m/z 79.9 (SO₃⁻). au.dk The fragmentation of the deuterated analogue follows the same pathway, producing the same key fragment ions, which is an essential characteristic for an ideal internal standard. The use of this compound as an internal standard in numerous validated methods confirms its stability and predictable fragmentation. usc.eduresearchgate.net

| Compound | Precursor Ion [M-Na]⁻ (m/z) | Key Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| Sodium Cyclamate | 178.3 | 79.9 (SO₃⁻) | C₆H₁₁N (Cyclohexylamine radical) |

| This compound | 189.3 | 79.9 (SO₃⁻) | C₆D₁₁N (Deuterated cyclohexylamine (B46788) radical) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a fundamental technique for the unambiguous identification of a compound by providing its exact mass. For this compound, HRMS is employed to verify the incorporation of eleven deuterium atoms into the cyclohexyl ring.

The theoretically calculated accurate mass of the deuterated cyclamate anion ([M-Na]⁻) is essential for this verification. The molecular formula of the non-deuterated cyclamate anion is C₆H₁₂NO₃S⁻, while the fully deuterated (d11) analog is C₆D₁₁HNO₃S⁻. The expected mass difference due to the substitution of 11 hydrogen atoms with deuterium atoms is a key diagnostic feature.

Key Data from HRMS Analysis:

Molecular Formula: C₆D₁₁HNNaO₃S lgcstandards.comlgcstandards.com

Molecular Weight: 212.29 g/mol lgcstandards.comlgcstandards.com

Accurate Mass: 212.1126 lgcstandards.comlgcstandards.com

The observed mass from HRMS analysis must align closely with the calculated theoretical mass to confirm the identity and isotopic purity of the synthesized compound. A high degree of deuterium incorporation (typically >98 atom % D) is desirable for a reliable internal standard. lgcstandards.com

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

| Analyte Name | This compound | lgcstandards.com |

| Molecular Formula | C₆D₁₁HNNaO₃S | lgcstandards.comlgcstandards.com |

| Molecular Weight | 212.29 g/mol | lgcstandards.comlgcstandards.com |

| Accurate Mass | 212.1126 | lgcstandards.comlgcstandards.com |

| Purity | >95% (HPLC), 99 atom % D | lgcstandards.comlgcstandards.com |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. wikipedia.org This is particularly important for confirming the position of the deuterium labels in this compound and ensuring its structural integrity.

In a typical MS/MS experiment, the precursor ion (the deprotonated molecule, [M-H]⁻, for cyclamic acid) is selected and subjected to collision-induced dissociation (CID). wikipedia.org The resulting fragment ions provide a fingerprint that is characteristic of the molecule's structure.

For Cyclamic Acid-d11, the fragmentation pattern is compared to that of its non-deuterated counterpart. The mass shifts in the fragment ions confirm the location of the deuterium atoms on the cyclohexyl ring.

Observed Fragmentation:

Precursor Ion (Negative Mode): The precursor ion for the non-deuterated cyclamic acid is typically observed at m/z 178.0543 ([M-H]⁻). nih.gov

Key Fragment Ions: A major fragment ion for non-deuterated cyclamic acid is observed at m/z 79.9575, corresponding to the [SO₃]⁻ moiety. nih.gov Another significant fragment corresponds to the loss of SO₃, resulting in the cyclohexylamine fragment.

In the case of Cyclamic Acid-d11, the precursor ion would be expected at a higher m/z value due to the deuterium labeling. The fragmentation leading to the loss of the sulfamate group would produce a deuterated cyclohexylamine fragment, confirming that the deuterium atoms are located on the cyclohexyl ring. The use of deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is a common practice for the accurate quantification of artificial sweeteners like cyclamate in various matrices. nih.govresearchgate.netrsc.org

Table 2: MS/MS Fragmentation Data for Cyclamic Acid

| Parameter | Value | Reference |

| Ionization Mode | Negative ESI | nih.gov |

| Precursor Ion (m/z) | 178.0543 ([M-H]⁻) | nih.gov |

| Collision Energy | 20 eV | nih.gov |

| Top 5 Fragment Peaks (m/z) | ||

| 1 | 178.0535 | nih.gov |

| 2 | 164.0358 | nih.gov |

| 3 | 95.9761 | nih.gov |

| 4 | 80.9652 | nih.gov |

| 5 | 79.9575 | nih.gov |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides valuable insights into the molecular properties of this compound, complementing experimental data.

Quantum Mechanical (e.g., DFT) Calculations for Structural Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It can be employed to:

Optimize Molecular Geometry: DFT calculations can determine the most stable three-dimensional arrangement of atoms in the cyclamate-d11 anion. This includes bond lengths, bond angles, and dihedral angles.

Calculate Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in spectral assignment and confirm the molecular structure. The shifts in vibrational frequencies upon deuteration provide further evidence of successful isotopic labeling.

These theoretical calculations can help in understanding the fundamental properties of the molecule and interpreting experimental spectroscopic data. researchgate.net

Molecular Dynamics Simulations for Solution Behavior and Interactions (Cyclamate ion, zwitterionic, neutral forms, and dimer)

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in solution over time. ucl.ac.uk For this compound, MD simulations can provide insights into:

Solvation: How the cyclamate-d11 anion and sodium cation interact with surrounding water molecules. This includes the formation of hydration shells and the orientation of water molecules around the ions. mdpi.com

Ion Pairing: The tendency of the cyclamate-d11 anion and sodium cation to associate in solution.

Conformational Dynamics: The flexibility of the deuterated cyclohexyl ring and the different conformations it can adopt in solution.

Interactions with Other Molecules: MD simulations can model the interactions of cyclamate with other relevant molecules in a given environment, which is crucial for understanding its behavior in complex matrices.

These simulations can model the behavior of the cyclamate ion, as well as its potential zwitterionic, neutral, and dimeric forms, providing a dynamic picture of its interactions at the molecular level. ucl.ac.ukmdpi.com

Prediction of Spectroscopic Properties (e.g., Chemical Shifts, Fragmentation)

Computational methods can also be used to predict various spectroscopic properties, which can then be compared with experimental results for validation.

NMR Chemical Shifts: Quantum mechanical calculations can predict the ¹H and ¹³C NMR chemical shifts. For Cyclamic Acid-d11, the absence of most ¹H signals and the specific pattern of ¹³C signals would be predicted and can be confirmed experimentally.

Mass Spectrometry Fragmentation: While more complex, computational approaches can be used to model the fragmentation pathways observed in tandem mass spectrometry. By calculating the energies of different fragmentation routes, it is possible to predict the most likely product ions, aiding in the interpretation of experimental MS/MS spectra.

The integration of these theoretical and computational approaches with advanced spectroscopic techniques provides a robust and comprehensive characterization of this compound.

Future Directions and Emerging Research Avenues for Deuterated Cyclamic Acid

Development of Novel and Economically Viable Synthesis Routes for Highly Specific Deuteration

The synthesis of deuterated internal standards is a cornerstone of their accessibility and application. While methods exist for producing deuterated cyclamate, future research will focus on enhancing economic viability and isotopic purity. xml-journal.net

A promising route involves the electrochemical reductive deuteration of (hetero)aryl halides, which offers a practical method at room temperature without the need for expensive metal catalysts or hazardous reagents. chinesechemsoc.org Another established approach uses heavy water (D₂O) as the deuterium (B1214612) source to deuterate cyclohexanone (B45756), a precursor to cyclamic acid. This method involves key steps like hydrogen-deuterium exchange, reductive amination, and sulfonylation, and is noted for its use of inexpensive starting materials and the high isotopic abundance of the final product. xml-journal.net

Future research will likely aim to optimize these processes further. Key areas of development include:

Catalyst Innovation: Exploring more efficient and recyclable catalysts for hydrogen-deuterium exchange reactions to lower costs and environmental impact.

Flow Chemistry: Adapting existing batch syntheses to continuous flow processes could improve yield, purity, and scalability while reducing reaction times and resource consumption.

Biocatalysis: Investigating the use of enzymes for specific steps in the synthesis could offer high stereoselectivity and milder reaction conditions, contributing to a "greener" production cycle.

A comparison of potential synthesis strategies is outlined below.

| Synthesis Strategy | Precursors | Key Advantages | Research Focus |

| Chemical Synthesis | Cyclohexanone, Heavy Water (D₂O) | Inexpensive materials, high isotopic abundance achieved. xml-journal.net | Catalyst optimization, reducing side reactions. |

| Electrochemical Deuteration | Halogenated Precursors | Milder conditions, avoids costly metal catalysts. chinesechemsoc.org | Broadening substrate scope, improving energy efficiency. |

| Biotechnological Routes | Deuterated Lactic Acid | High stereocontrol, environmentally friendly. europa.eu | Enzyme discovery and engineering for specific transformations. |

Achieving cost-effective synthesis is critical, as the price of deuterated standards can be a limiting factor in their widespread use in routine analyses. scispace.com

Exploration of New Analytical Applications in Emerging Research Fields

While Cyclamic Acid-d11 Sodium Salt is primarily used as an internal standard in food analysis and pharmacokinetic studies, its application can be extended to other emerging fields. udspub.comau.dk Deuterated standards are crucial for correcting matrix effects and improving the accuracy of quantitative analysis, particularly in complex biological and environmental samples. clearsynth.comresolvemass.ca

Future analytical applications could include:

Metabolomics: Using stable isotope labeling to trace metabolic pathways and provide a dynamic picture of cellular processes. sciex.com The heavy isotope label of Cyclamic Acid-d11 allows for clear differentiation from endogenous molecules, making it a valuable tool in flux analysis.

Environmental Monitoring: Tracking the presence and fate of artificial sweeteners in water systems. As sweeteners are increasingly recognized as environmental contaminants, robust methods are needed for their quantification in wastewater and natural water bodies. chromatographyonline.com

Drug Metabolism Studies: Investigating the biotransformation of cyclamate by gut microflora. researchgate.netnih.gov The conversion of cyclamate to its metabolite, cyclohexylamine (B46788), varies significantly among individuals. researchgate.net Using a deuterated standard can help accurately quantify both the parent compound and its metabolites, aiding in studies of the microbiome's role in drug metabolism. Research has also explored the conjugation of cyclamate metabolites with fatty acids as a potential mechanism for their retention in tissues. nih.gov

| Research Field | Application of this compound | Rationale |

| Metabolomics | Tracer for metabolic flux analysis. sciex.com | Distinguishes the labeled compound from the endogenous metabolic pool. |

| Environmental Science | Internal standard for quantifying cyclamate in water. chromatographyonline.com | Corrects for matrix interference in complex environmental samples. clearsynth.com |

| Microbiome Research | Quantifying metabolism of cyclamate to cyclohexylamine. researchgate.netnih.gov | Enables precise measurement to study inter-individual variability in gut flora activity. |

Advanced Mechanistic Studies Leveraging Isotopic Labeling for Complex Chemical and Biochemical Systems

The heavy isotopic label of Cyclamic Acid-d11 is a powerful tool for elucidating complex reaction mechanisms. The kinetic isotope effect (KIE), where C-D bonds break more slowly than C-H bonds, can be exploited to understand reaction pathways and transition states.

Future mechanistic studies could leverage this compound to:

Investigate Degradation Pathways: Study the mechanisms of photodegradation or advanced oxidation processes used in water treatment to remove artificial sweeteners. The isotopic label can help identify which bonds are broken during degradation.

Elucidate Enzyme Mechanisms: For enzymes that metabolize cyclamate or its derivatives, the d11-labeled version can serve as a probe to understand the catalytic mechanism and identify rate-determining steps.

Probe Transport Mechanisms: In studies of how cyclamate crosses biological membranes, the labeled compound can be used to differentiate transported molecules from the existing background, providing clearer insights into transporter kinetics and specificity.

Integration with Advanced Data Science and Chemoinformatics for Predictive Modeling of Analytical Behavior

The convergence of analytical chemistry with data science and chemoinformatics presents a significant opportunity for advancing the use of internal standards like this compound. aip.orgresearchgate.net Machine learning and predictive modeling are transforming how analytical data is interpreted and utilized. nih.gov

Emerging research avenues in this domain include:

Predicting Mass Spectral Fragmentation: Machine learning models, including neural networks, are being developed to predict the mass spectrometry fragmentation patterns of small molecules. research.googleresearchgate.netannualreviews.orgquantemol.com By training these models on large spectral libraries, it may become possible to predict the fragmentation of Cyclamic Acid-d11 with high accuracy, aiding in its identification and eliminating the need for experimental confirmation in some cases.

Predicting Chromatographic Retention Time: Quantitative Structure-Retention Relationship (QSRR) models use molecular descriptors to predict the retention time of a compound in a liquid chromatography system. csic.esuoa.grresearchgate.netnih.gov Integrating Cyclamic Acid-d11 into these models can improve their accuracy and reliability. This allows for better separation method development and helps to reduce false positives in non-targeted screening by predicting where the standard should elute. researchgate.net

In Silico Quantification: Researchers are developing machine learning algorithms to predict the relative response factors (RRFs) of chemicals based on their physicochemical properties, which could allow for the quantification of analytes without their own dedicated standards. nih.gov Including well-characterized deuterated standards like Cyclamic Acid-d11 in the training data for these models is crucial for their validation and refinement.

| Chemoinformatics Application | Role of this compound | Potential Impact |

| MS Fragmentation Prediction | Provides experimental data to train and validate machine learning models. research.googleresearchgate.netquantemol.com | Augments spectral libraries and improves confidence in compound identification. annualreviews.org |

| LC Retention Time Prediction | Serves as a reference point in QSRR models to enhance predictive accuracy. csic.esuoa.gr | Reduces false positives in screening and streamlines method development. researchgate.netnih.gov |